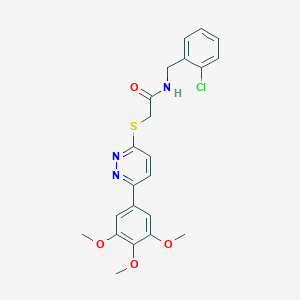

![molecular formula C18H23N5O3 B2374363 8-(furan-2-ylmethyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 946360-98-1](/img/structure/B2374363.png)

8-(furan-2-ylmethyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-(furan-2-ylmethyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione” is a complex organic molecule. It contains several functional groups, including a furan ring, an isopentyl group, a methyl group, and a purine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the purine ring, followed by the addition of the various substituents. The exact synthesis process would depend on the specific reactions used and the order in which the substituents are added .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the purine ring, which is a type of heterocyclic aromatic ring, would likely contribute to the stability of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the furan ring might undergo reactions with electrophiles, while the isopentyl group might be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the purine ring might increase its stability, while the isopentyl group might affect its solubility .Applications De Recherche Scientifique

Bioluminescence Substrates

Furimazine derivatives, such as the compound , have been designed and synthesized for extension of the bioluminescence substrates . This is particularly useful in the field of nanoluciferase bioluminescence, which has limitations including narrow emission wavelength and single substrate .

Pharmaceuticals

Furan derivatives are used to produce pharmaceuticals . They are processed from furfural, an organic compound obtained from biomass feedstock, making them a green and environmentally friendly material .

Resin Production

Furan derivatives are also used in the production of resin . This is part of the broader application of furan derivatives in the production of various materials .

Agrochemicals

Furan derivatives play a significant role in the production of agrochemicals . This is part of the broader application of furan derivatives in the production of various materials .

Lacquers

Furan derivatives are used in the production of lacquers . This is part of the broader application of furan derivatives in the production of various materials .

Anticancer Agents

Furan derivatives have potential biological activities such as antitumor . A series of N - (furan-2-ylmethyl)-1 H -indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Antibacterial Activity

Furan derivatives have been designed and synthesized for in-vitro activity against various bacteria . This includes Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, Micrococcus luteus, Bacillus subtilis and Candida albicans .

Epoxy Resins

Furan derivatives have been used for the synthesis of epoxy resins . This includes the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins .

Mécanisme D'action

Target of Action

Similar furimazine derivatives have been used in the context ofnanoluciferase (NLuc) bioluminescence .

Mode of Action

It is known that furimazine derivatives can act as substrates for nluc, contributing to the bioluminescence process . The interaction of the compound with its target and the resulting changes would need further investigation.

Biochemical Pathways

Given its potential role in nluc bioluminescence, it may be involved in pathways related tobioluminescence and cellular imaging .

Result of Action

Furimazine derivatives have been shown to contribute to the bioluminescence process in nluc, potentially enablingin vitro and in vivo biological evaluations .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(furan-2-ylmethyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-12(2)6-7-23-16(24)14-15(20(3)18(23)25)19-17-21(8-9-22(14)17)11-13-5-4-10-26-13/h4-5,10,12H,6-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVCQFVWFWVARV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(N=C3N2CCN3CC4=CC=CO4)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2374282.png)

![3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2374285.png)

![(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2374288.png)

![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2374292.png)

azanide](/img/structure/B2374295.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2374297.png)

![1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2374300.png)